molecular formula C51H76N12O15 B13836741 H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H

H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H

Cat. No.: B13836741
M. Wt: 1097.2 g/mol
InChI Key: HTAOHKIKXFRIAN-MXCQYAJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H is a peptide that consists of the amino acids arginine, valine, tyrosine, histidine, proline, and phenylalanine. This peptide is often studied for its biological activities and potential therapeutic applications. It is a derivative of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and the peptides are typically purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in free amino acids, while oxidation and reduction modify specific residues within the peptide .

Scientific Research Applications

H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H: has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and regulation.

    Medicine: Explored for potential therapeutic applications, particularly in cardiovascular diseases due to its relation to angiotensin II.

    Industry: Utilized in the development of peptide-based drugs and analytical methods

Mechanism of Action

The mechanism of action of H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H involves binding to specific receptors and modulating various signaling pathways. As a derivative of angiotensin II, it primarily interacts with angiotensin receptors, leading to effects such as vasoconstriction, increased blood pressure, and regulation of fluid balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H: is unique due to its specific amino acid sequence and the presence of three acetate groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and therapeutic applications .

Properties

Molecular Formula

C51H76N12O15

Molecular Weight

1097.2 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C45H64N12O9.3C2H4O2/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27;3*1-2(3)4/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50);3*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-;;;/m0.../s1

InChI Key

HTAOHKIKXFRIAN-MXCQYAJXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O.CC(=O)O.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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